molecular formula C18H21N3O3 B1392546 3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide CAS No. 1243021-38-6

3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B1392546
CAS No.: 1243021-38-6
M. Wt: 327.4 g/mol
InChI Key: STFYGVHARQZZSN-UHFFFAOYSA-N
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Description

3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups, including an amino group, a dimethylaminoethyl group, a furylmethyl group, and a benzofuran carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran core with an amine derivative, such as 2-aminobenzamide, under suitable conditions.

    Attachment of Dimethylaminoethyl Group: The dimethylaminoethyl group can be attached through a nucleophilic substitution reaction using a suitable alkylating agent, such as 2-chloro-N,N-dimethylethylamine.

    Introduction of Furylmethyl Group: The furylmethyl group can be introduced through a coupling reaction with a furan derivative, such as 2-furylmethyl chloride, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or as a ligand for studying protein interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: A compound with a similar dimethylaminoethyl group but different core structure.

    2-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)benzamide: A compound with a similar functional group arrangement but lacking the benzofuran core.

    3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)benzofuran-2-carboxylic acid: A compound with a similar structure but different functional groups.

Uniqueness

3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and the presence of the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-amino-N-[2-(dimethylamino)ethyl]-N-(furan-2-ylmethyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-20(2)9-10-21(12-13-6-5-11-23-13)18(22)17-16(19)14-7-3-4-8-15(14)24-17/h3-8,11H,9-10,12,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFYGVHARQZZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=CO1)C(=O)C2=C(C3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide
Reactant of Route 2
3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide
Reactant of Route 3
3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide
Reactant of Route 4
3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide
Reactant of Route 5
3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide
Reactant of Route 6
3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide

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